2-piperidin-1-ium-1-ylethyl N-(2-chloro-6-methylphenyl)carbamate;chloride
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Overview
Description
2-piperidin-1-ium-1-ylethyl N-(2-chloro-6-methylphenyl)carbamate;chloride is a heterocyclic organic compound. It is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various drug classes and alkaloids . This compound is characterized by its unique structure, which includes a piperidine ring and a carbamate group, making it a valuable molecule for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-piperidin-1-ium-1-ylethyl N-(2-chloro-6-methylphenyl)carbamate;chloride typically involves the reaction of piperidine with 2-chloro-6-methylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-piperidin-1-ium-1-ylethyl N-(2-chloro-6-methylphenyl)carbamate;chloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the chloro and carbamate groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-piperidin-1-ium-1-ylethyl N-(2-chloro-6-methylphenyl)carbamate;chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-piperidin-1-ium-1-ylethyl N-(2-chloro-6-methylphenyl)carbamate;chloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-piperidin-1-ium-1-ylethyl N-(2,6-dichlorophenyl)carbamate;chloride
- 2-piperidin-1-ium-1-ylethyl N-(2,5-dichlorophenyl)carbamate;chloride
- 2-piperidin-1-ium-1-ylethyl N-(3-chloro-2-methylphenyl)carbamate;chloride
Uniqueness
2-piperidin-1-ium-1-ylethyl N-(2-chloro-6-methylphenyl)carbamate;chloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted research and development .
Properties
CAS No. |
20228-98-2 |
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Molecular Formula |
C15H22Cl2N2O2 |
Molecular Weight |
333.2 g/mol |
IUPAC Name |
2-piperidin-1-ium-1-ylethyl N-(2-chloro-6-methylphenyl)carbamate;chloride |
InChI |
InChI=1S/C15H21ClN2O2.ClH/c1-12-6-5-7-13(16)14(12)17-15(19)20-11-10-18-8-3-2-4-9-18;/h5-7H,2-4,8-11H2,1H3,(H,17,19);1H |
InChI Key |
NJCRFXPCJGQOQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)OCC[NH+]2CCCCC2.[Cl-] |
Origin of Product |
United States |
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